7-Formylbenzofuran-4-carbonitrile
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Overview
Description
7-Formylbenzofuran-4-carbonitrile is an organic compound with the molecular formula C10H5NO2 It is a derivative of benzofuran, characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylbenzofuran-4-carbonitrile typically involves the intramolecular Friedel-Crafts reaction. This method is catalyzed by phosphoric acid and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The reaction conditions are generally mild, and the yields can be quite high, up to 94%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 7-Formylbenzofuran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 7-Formylbenzofuran-4-carboxylic acid.
Reduction: 7-Formylbenzofuran-4-amine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Formylbenzofuran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 7-Formylbenzofuran-4-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The formyl and carbonitrile groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzofuran-4-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
7-Formylbenzofuran: Lacks the carbonitrile group, limiting its applications in nucleophilic substitution reactions.
4-Benzofurancarbonitrile: Similar structure but different functional group positioning, affecting its reactivity and applications.
Uniqueness: 7-Formylbenzofuran-4-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C10H5NO2 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
7-formyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,6H |
InChI Key |
ODUGGKQAQLPPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)C#N |
Origin of Product |
United States |
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